molecular formula C22H19ClN2O5S B2605689 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-chlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide CAS No. 476368-89-5

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-chlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide

Cat. No. B2605689
CAS RN: 476368-89-5
M. Wt: 458.91
InChI Key: KDZMFJCFFKMOEV-UHFFFAOYSA-N
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Description

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-chlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H19ClN2O5S and its molecular weight is 458.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of complex organic compounds are foundational in medicinal chemistry and drug discovery. For example, Sailaja Rani Talupur, K. Satheesh, and K. Chandrasekhar (2021) synthesized a series of tetrazol-thiophene-2-carboxamides, demonstrating the synthetic routes and methodologies for creating structurally complex molecules with potential antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021). Such research underscores the importance of synthetic chemistry in developing new compounds with potential therapeutic applications.

Biological Evaluation

The biological evaluation of synthesized compounds is crucial in identifying potential therapeutic agents. Research by A. Abu‐Hashem, S. Al-Hussain, and M. Zaki (2020) on benzodifuranyl derivatives revealed their anti-inflammatory and analgesic properties, highlighting the process of screening novel compounds for biological activities and their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Docking Studies

Molecular docking studies are integral in understanding the interaction between synthesized compounds and biological targets. This approach helps in rationalizing the biological activities of compounds and guiding the design of more potent and selective agents. The research by Talupur et al. (2021) included docking studies to explore the antimicrobial potential of synthesized compounds, providing a deeper understanding of their mode of action at the molecular level.

Antimicrobial Activities

The antimicrobial properties of novel synthetic compounds are of significant interest due to the ongoing challenge of antibiotic resistance. Research in this area focuses on the synthesis and evaluation of new compounds that can inhibit the growth of pathogenic microorganisms. The study by N. Patel and A. R. Shaikh (2011) on 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones is an example of efforts to develop new antimicrobial agents with potential clinical applications (Patel & Shaikh, 2011).

properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(4-chlorophenoxy)acetyl]amino]-4-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S/c1-12-18(9-13-2-7-16-17(8-13)30-11-29-16)31-22(20(12)21(24)27)25-19(26)10-28-15-5-3-14(23)4-6-15/h2-8H,9-11H2,1H3,(H2,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZMFJCFFKMOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)Cl)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.